molecular formula C₄₆H₅₆N₄O₁₁ . x( H₂O₄S) B1148169 Vinamidine-hydroxide Sulfate CAS No. 70560-45-1

Vinamidine-hydroxide Sulfate

Cat. No.: B1148169
CAS No.: 70560-45-1
M. Wt: 840.969808
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Description

Vinamidine-hydroxide Sulfate is a chemical compound known for its unique properties and applications in various fields of scientific research. It is primarily used in experimental and research settings due to its specific chemical characteristics. The compound is often utilized in the synthesis of other complex molecules and has significant importance in the study of chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vinamidine-hydroxide Sulfate typically involves the reaction of vinamidinium salts with hydroxide ions under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization or other separation techniques. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar principles as in laboratory synthesis. The process includes the use of reactors and separation units to handle the large volumes of reactants and products. The industrial production methods are optimized for efficiency, cost-effectiveness, and safety, ensuring a consistent supply of high-quality this compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Vinamidine-hydroxide Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of other compounds and for studying the reactivity of this compound.

Common Reagents and Conditions:

    Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as meta-chloroperbenzoic acid.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of this compound.

    Substitution: Substitution reactions typically involve nucleophilic reagents that replace specific functional groups in the this compound molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as α-keto-β-diimine ligands and other substituted compounds. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Vinamidine-hydroxide Sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Vinamidine-hydroxide Sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in the activation or inhibition of biochemical pathways, depending on the nature of the target and the specific conditions of the reaction. The detailed mechanism of action is still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Uniqueness: Vinamidine-hydroxide Sulfate is unique due to its specific chemical structure and reactivity, which make it a valuable tool in various fields of research. Its ability to undergo multiple types of chemical reactions and form diverse products sets it apart from other similar compounds. Additionally, its applications in both basic and applied research highlight its versatility and importance in scientific studies.

Properties

CAS No.

70560-45-1

Molecular Formula

C₄₆H₅₆N₄O₁₁ . x( H₂O₄S)

Molecular Weight

840.969808

Synonyms

3’R-Hydroxyvinamidine;  3’R-Hydroxycatharinine;  (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine;  (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]-7-(metho

Origin of Product

United States

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